![molecular formula C22H15FN2O3 B2885301 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea CAS No. 923685-44-3](/img/structure/B2885301.png)
1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chromene, a phenyl group, a urea linkage, and a fluorophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chromene ring and a phenyl group suggests a fairly rigid structure, while the urea linkage could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Antimicrobial Applications
The synthesis of novel derivatives related to the compound has shown significant promise in antimicrobial applications. For instance, Mannam et al. (2020) developed a series of biologically active derivatives exhibiting moderate to excellent antimicrobial activities against both bacterial and fungal strains. Among these, compounds were identified with promising lead activities comparable to reference standards, highlighting their potential in developing new antimicrobial agents (Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020).
Anticancer Activity
Another significant area of application is in anticancer research. Hosamani, Reddy, and Devarajegowda (2015) reported the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids, demonstrating potent anticancer activity against human cancer cell lines. These compounds showed significant cytotoxicity, with some being more potent than the standard drug Cisplatin, marking them as potential candidates for cancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).
Catalysis
In the realm of catalysis, Banothu, Vaarla, Bavantula, and Crooks (2014) explored the efficiency of sodium fluoride as a catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles. Their research highlights the role of fluorine-containing compounds in facilitating reactions at ambient temperatures, achieving excellent yields in a short time frame (Banothu, Vaarla, Bavantula, & Crooks, 2014).
Material Science
The compound and its derivatives find applications in material science, particularly in the development of new fluorescent probes and dyes. For example, Hu et al. (2014) designed a new fluorescent probe based on coumarin, demonstrating significant potential in bio-imaging due to its excellent selectivity and sensitivity towards Zn²⁺ ions. This probe, capable of emission color changes from blue to green upon binding with Zn²⁺, underscores the utility of such compounds in environmental protection and safety inspection (Hu, Tan, Liu, Yu, Cui, & Yang, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-18-9-5-4-8-16(18)21-13-19(26)17-12-15(10-11-20(17)28-21)25-22(27)24-14-6-2-1-3-7-14/h1-13H,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJGUELFZYLLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea |
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